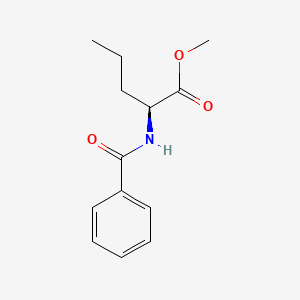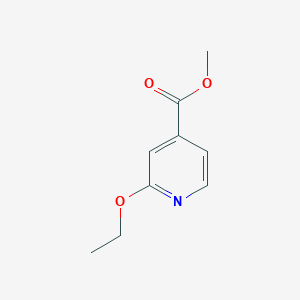![molecular formula C14H19NO4 B7960457 Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester](/img/structure/B7960457.png)
Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester: is a compound used in peptide synthesis. It is a derivative of glycine and phenylalanine, where the amino group of glycine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of phenylalanine is esterified with methanol. This compound is often used in the synthesis of peptides due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester typically involves the following steps:
Protection of Glycine: Glycine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-protected glycine.
Coupling with Phenylalanine: The Boc-protected glycine is then coupled with phenylalanine methyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
化学反应分析
Types of Reactions:
Deprotection: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester undergoes deprotection reactions where the Boc group is removed using strong acids like trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
Major Products:
Deprotection: L-Phenyl Gly-OMe.
Hydrolysis: Boc-L-Phenyl Gly.
Coupling: Longer peptide chains with this compound as a building block.
科学研究应用
Chemistry: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is utilized in the development of peptide-based pharmaceuticals. It is used to synthesize peptide drugs that target specific receptors and enzymes in the body .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of diagnostic assays and biosensors .
作用机制
Mechanism: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester exerts its effects through its role as a building block in peptide synthesis. The Boc group protects the amino group of glycine, preventing unwanted side reactions during peptide coupling. The ester group of phenylalanine allows for easy incorporation into peptide chains.
Molecular Targets and Pathways: The primary molecular targets of this compound are the amino and carboxyl groups of other amino acids and peptides. It participates in peptide bond formation through nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of amide bonds .
相似化合物的比较
Boc-L-Phenylalanine: Similar in structure but lacks the glycine moiety.
Boc-Glycine: Similar in structure but lacks the phenylalanine moiety.
Boc-L-Phenyl Glycine: Similar but with different protecting groups and esterification.
Uniqueness: Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester is unique due to its combination of Boc-protected glycine and phenylalanine methyl ester. This combination allows for versatile applications in peptide synthesis, providing stability and ease of deprotection .
属性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHEYOGXNRVCO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B7960376.png)
![1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B7960382.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(3-nitrocarbamimidamido)pentanoate](/img/structure/B7960384.png)
amino}-4-methylpentanoate](/img/structure/B7960390.png)


![dicyclohexylamine methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B7960405.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7960421.png)

![1-Tert-butyl 5-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7960439.png)
![dicyclohexylamine methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate](/img/structure/B7960446.png)
amino}-4-methylpentanoate](/img/structure/B7960447.png)
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B7960451.png)
![4-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7960473.png)
